Selectivity Profile: 50‑Fold Discrimination Between 5‑HT2B and 5‑HT2A
SB‑200646 exhibits a selectivity window of approximately 50‑fold for the 5‑HT2B receptor (pKi = 7.5) relative to the 5‑HT2A receptor (pKi = 5.2), as determined by radioligand binding assays in rat receptor preparations [1]. In contrast, the “selective” 5‑HT2C antagonist SB‑242084 demonstrates a reversed selectivity hierarchy, with 100‑ to 158‑fold preference for 5‑HT2C (pKi = 9.0) over 5‑HT2B (pKi = 7.0) and 5‑HT2A (pKi = 6.8) [2]. Similarly, RS‑102221 displays ≈100‑fold selectivity for 5‑HT2C (pKi = 8.4‑8.5) over both 5‑HT2A and 5‑HT2B [3]. The non‑selective agent ketanserin binds with comparable affinity to 5‑HT2A and 5‑HT2C, lacking the 5‑HT2B‑preferring signature of SB‑200646 [4].
| Evidence Dimension | Receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | 5‑HT2B: pKi 7.5; 5‑HT2C: pKi 6.9; 5‑HT2A: pKi 5.2 (rat receptors) |
| Comparator Or Baseline | SB‑242084: 5‑HT2C pKi 9.0, 5‑HT2B pKi 7.0, 5‑HT2A pKi 6.8; RS‑102221: 5‑HT2C pKi 8.5, 5‑HT2B pKi ≈6.5, 5‑HT2A pKi ≈6.5; Ketanserin: broad 5‑HT2A/2C affinity without pronounced 5‑HT2B preference |
| Quantified Difference | SB‑200646: 5‑HT2B / 5‑HT2A ratio ≈50‑fold; SB‑242084: 5‑HT2C / 5‑HT2B ratio ≈100‑fold; RS‑102221: 5‑HT2C / 5‑HT2B ratio ≈100‑fold |
| Conditions | Radioligand binding assays using rat cerebral cortex (5‑HT2C), rat stomach fundus (5‑HT2B), and rat cerebral cortex (5‑HT2A) |
Why This Matters
For experiments requiring simultaneous blockade of 5‑HT2B and 5‑HT2C with minimal 5‑HT2A engagement, SB‑200646 provides a unique selectivity ratio unavailable from any single comparator.
- [1] Kennett GA, Wood MD, Glen A, Grewal S, Forbes I, Gadre A, et al. In vivo properties of SB 200646A, a 5‑HT2C/2B receptor antagonist. Br J Pharmacol. 1994 Mar;111(3):797‑802. View Source
- [2] Bromidge SM, Duckworth M, Forbes IT, Ham P, King FD, Thewlis KM, et al. 6‑Chloro‑5‑methyl‑1‑[[2‑[(2‑methyl‑3‑pyridyl)oxy]‑5‑pyridyl]carbamoyl]indoline (SB‑242084): The First Selective and Brain Penetrant 5‑HT2C Receptor Antagonist. J Med Chem. 1997 Oct 24;40(22):3494‑6. View Source
- [3] Bonhaus DW, Weinhardt KK, Taylor M, DeSouza A, McNeeley PM, Szczepanski K, et al. RS‑102221: a novel high affinity and selective 5‑HT2C receptor antagonist. Neuropharmacology. 1997 Apr‑May;36(4‑5):621‑9. View Source
- [4] MedChemExpress. SB‑200646: 5‑HT2B/2C over 5‑HT2A receptor antagonist. View Source
